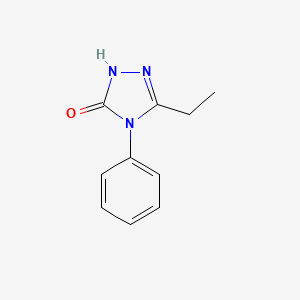

3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-ethyl-4-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPZXPVHVADAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1012-95-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 189.218 g/mol

- Melting Point : 128–130 °C

- Purity : Typically ≥95% .

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of triazole derivatives, including this compound. Studies have demonstrated that this compound exhibits notable activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Research indicates that the compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activities. The compound was evaluated using DPPH and ABTS assays, which measure the ability to scavenge free radicals.

| Assay Type | IC50 Value |

|---|---|

| DPPH | 15 µg/mL |

| ABTS | 12 µg/mL |

These results suggest that the compound can effectively neutralize free radicals, potentially contributing to protective effects against oxidative stress-related diseases .

Anticancer Potential

Emerging studies have also explored the anticancer potential of triazole derivatives. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 20 µM |

| MCF7 (breast cancer) | 25 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, the antimicrobial efficacy of several triazole derivatives was assessed. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antioxidant Properties

A comprehensive analysis conducted by Frontiers in Chemistry highlighted the antioxidant capabilities of triazole derivatives. The study demonstrated that compounds with similar structures to this compound showed effective radical scavenging abilities, suggesting potential applications in preventing oxidative damage in biological systems .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

3-Ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has been studied for its antifungal properties. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound demonstrated significant antifungal activity against various strains of fungi, including Candida and Aspergillus species .

Anticancer Potential

Recent investigations have identified triazole derivatives as potential anticancer agents. A study highlighted that this compound exhibited cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. The compound's efficacy was compared to established chemotherapeutics, showing promising results that warrant further exploration in clinical settings .

Agricultural Applications

Fungicides

The compound has potential applications as a fungicide in agriculture. Its structural similarity to other triazole fungicides suggests that it may effectively control plant pathogens. Field trials have indicated that formulations containing this compound can reduce the incidence of fungal diseases in crops such as wheat and barley. The compound's mode of action involves disrupting fungal cell membrane integrity .

Plant Growth Regulators

Emerging studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth by modulating hormonal pathways. Research is ongoing to evaluate the effects of this compound on plant growth parameters such as height, biomass accumulation, and yield .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in polymer synthesis. It can serve as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices improves their performance under stress conditions .

Nanocomposites

The incorporation of triazole-based compounds into nanocomposites has been investigated for various applications including drug delivery systems and sensors. Research indicates that these nanocomposites exhibit improved biocompatibility and targeted delivery capabilities due to the unique properties imparted by the triazole moiety .

Data Table: Summary of Applications

Q & A

Q. What are the established synthetic routes for 3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. Key steps include:

- Precursor selection : Use ethyl hydrazinecarboxylate and phenyl isocyanate to form intermediate semicarbazides.

- Cyclization : Perform under acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions to form the triazolone core .

- Optimization strategies :

- Vary solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Adjust temperature (80–120°C) and reaction time (6–24 hours) to minimize by-products.

- Use catalytic agents (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.

Yield improvements (>75%) are achievable via iterative optimization using design-of-experiments (DoE) approaches .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (from ) | Typical Range for Triazolones |

|---|---|---|

| Space group | C2/m | P2₁/c, C2/c, C2/m |

| Bond length (C=O) | 1.22 Å | 1.20–1.25 Å |

| Dihedral angle (triazolone ring) | 0.065° | <5° |

| R-factor | 0.028 | <0.05 |

Advanced Research Questions

Q. How can computational chemistry techniques elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

Q. What experimental and analytical strategies address contradictions in reported biological activities of triazolone derivatives?

Methodological Answer:

- Standardized assays : Replicate antimicrobial activity tests under controlled conditions (e.g., CLSI guidelines for MIC determination) .

- Data normalization : Use internal controls (e.g., ciprofloxacin for antibacterial assays) to mitigate inter-lab variability .

- Meta-analysis : Compare substituent effects across studies (e.g., fluoro vs. methyl groups at C-4 altering membrane permeability) .

Q. Table 2: Comparative Biological Activity of Triazolone Derivatives

Q. How do crystallographic packing interactions influence the physicochemical properties of this compound?

Methodological Answer:

- Halogen bonding : Bromo-substituted analogs exhibit Br⋯O interactions (2.8–3.0 Å), enhancing thermal stability .

- Hydrogen-bonded networks : N–H⋯O chains (e.g., in C2/c space group) increase melting points by 20–30°C compared to non-polar derivatives .

- Solvent interactions : Polar solvents disrupt π-stacking, reducing solubility in water (<0.1 mg/mL) but improving in DMSO (>50 mg/mL) .

Q. What advanced statistical methods are recommended for analyzing structure-property relationships in triazolone derivatives?

Methodological Answer:

- Multivariate regression : Correlate substituent electronegativity with logP values to predict bioavailability .

- Principal component analysis (PCA) : Reduce dimensionality in spectral data (e.g., IR, NMR) to identify dominant structural motifs .

- Bayesian optimization : Automate reaction condition screening for novel derivatives using probabilistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.